molecular formula C20H20N4O3 B10979642 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide

2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B10979642
M. Wt: 364.4 g/mol
InChI Key: CQQSMYAFEPRGIB-UHFFFAOYSA-N
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Description

2-(5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL)-N-(3-METHYL-2-PYRIDINYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[2,1-c][1,4]benzodiazepine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 2-(5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL)-N-(3-METHYL-2-PYRIDINYL)ACETAMIDE involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,1-c][1,4]benzodiazepine core. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodiazepine ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

2-(5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL)-N-(3-METHYL-2-PYRIDINYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,1-c][1,4]benzodiazepines, which share the core structure but differ in their substituents. These differences can lead to variations in their chemical properties, biological activities, and therapeutic potential. Some similar compounds are:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C20H20N4O3/c1-13-6-4-10-21-18(13)22-17(25)12-24-15-8-3-2-7-14(15)19(26)23-11-5-9-16(23)20(24)27/h2-4,6-8,10,16H,5,9,11-12H2,1H3,(H,21,22,25)

InChI Key

CQQSMYAFEPRGIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCC4C2=O

Origin of Product

United States

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